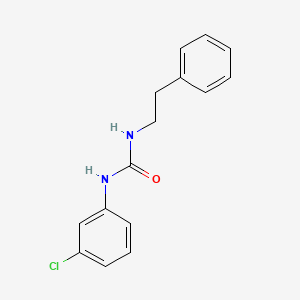
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea, also known as CPEU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of urea derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In animal models, this compound has been shown to reduce inflammation and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-N'-(2-phenylethyl)urea in lab experiments is its high potency and selectivity for cancer cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and lack of clinical data make it a challenging candidate for further development.
Orientations Futures
Future research on N-(3-chlorophenyl)-N'-(2-phenylethyl)urea could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other antitumor agents. Additionally, further studies could investigate its potential use in treating other inflammatory conditions, such as rheumatoid arthritis and Crohn's disease.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(2-phenylethyl)urea involves the reaction of 3-chloroaniline with phenethyl isocyanate in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 105-107°C.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-phenylethyl)urea has been studied for its potential use as an antitumor agent. It has shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJGBXKNIJALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5733843.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5733855.png)
![N-[4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5733859.png)

![4-bromo-2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5733873.png)
![(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)

![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)